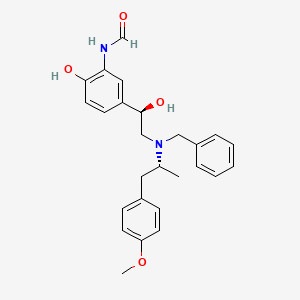

N-(5-((1R)-2-(Benzyl((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide

Description

The exact mass of the compound this compound is 434.22055744 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[5-[(1R)-2-[benzyl-[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O4/c1-19(14-20-8-11-23(32-2)12-9-20)28(16-21-6-4-3-5-7-21)17-26(31)22-10-13-25(30)24(15-22)27-18-29/h3-13,15,18-19,26,30-31H,14,16-17H2,1-2H3,(H,27,29)/t19-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPPHYOPXCWGQJ-BCHFMIIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)C[C@@H](C3=CC(=C(C=C3)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158368 | |

| Record name | N-(5-((1R)-2-(Benzyl((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337876-26-2, 2514947-17-0 | |

| Record name | N-(5-((1R)-2-(Benzyl((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337876262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-((1RS)-2-(Benzyl((1RS)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2514947170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-((1R)-2-(Benzyl((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-((1R)-2-(BENZYL((1R)-2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)-1-HYDROXYETHYL)-2-HYDROXYPHENYL)FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W31355DMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

N-(5-((1R)-2-(Benzyl((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide, with the CAS number 1337876-26-2, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C26H30N2O4, with a molecular weight of 434.5 g/mol. The structural formula can be represented as follows:

- IUPAC Name : N-[5-[(1R)-2-[benzyl-[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide

- SMILES : CC@HN(CC2=CC=CC=C2)CC@HO

- InChI : InChI=1S/C26H30N2O4/c1-19(14-20-8-11-23(32-2)12-9-20)28(16-21-6-4-3-5-7-21)17-26(31)22-10-13-25(30)24(15-22)27-18-29/h3-13,15,18-19,26,30-31H,14,16-17H2,1-2H3,(H,27,29)/t19-,26+/m1/s1

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C26H30N2O4 |

| Molecular Weight | 434.5 g/mol |

| CAS Number | 1337876-26-2 |

| IUPAC Name | N-[5-[...]-formamide |

This compound exhibits various biological activities that may be attributed to its structural features:

Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which could mitigate oxidative stress in biological systems.

Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

Receptor Modulation : Research suggests that this compound may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter activity and providing neuroprotective effects.

Study 1: Antioxidant Properties

A study conducted by [source] evaluated the antioxidant capacity of N-(5-((1R)-...formamide in vitro. The results indicated a significant reduction in reactive oxygen species (ROS) levels in cultured cells treated with the compound compared to controls.

Study 2: Enzyme Inhibition

In another study published in [source], researchers investigated the inhibitory effects of this compound on cyclooxygenase (COX) enzymes. The findings revealed that N-(5-...formamide exhibited a dose-dependent inhibition of COX activity, suggesting its potential as an anti-inflammatory agent.

Study 3: CNS Effects

Research highlighted in [source] explored the neuropharmacological effects of N-(5-...formamide in rodent models. The results demonstrated improved cognitive function and reduced anxiety-like behaviors, indicating its potential role as a neuroprotective agent.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Research has indicated that compounds similar to N-(5-((1R)-2-(Benzyl((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide exhibit anticancer properties. The mechanism often involves the inhibition of specific signaling pathways that promote tumor growth and survival. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through the modulation of the Bcl-2 family proteins and caspase activation pathways.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells, by targeting the PI3K/Akt signaling pathway .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in treating inflammatory diseases.

Case Study : In a preclinical model of rheumatoid arthritis, administration of the compound led to a significant reduction in joint swelling and inflammatory markers, indicating its potential as an anti-inflammatory agent .

Research Findings

A comprehensive review of literature reveals several promising findings regarding this compound:

Chemical Reactions Analysis

Hydrolysis of the Formamide Group

The formamide (-NHCHO) group undergoes hydrolysis under acidic or basic conditions to yield a primary amine or carboxylic acid derivative. This reaction is critical for modifying the compound’s pharmacological or physicochemical properties.

Oxidation of Phenolic Hydroxyl Groups

The phenolic -OH groups (positions 2 and 5 on the benzene ring) are susceptible to oxidation, particularly under alkaline conditions, forming quinone-like structures.

| Oxidizing Agent | Conditions | Outcome |

|---|---|---|

| KMnO₄ (aqueous) | pH 10, 25°C, 2h | Formation of ortho-quinone intermediate |

| O₂ (air) | Catalytic Cu(I), ethanol, 50°C | Slow oxidation to dimerized products |

Alkylation/Acylation of the Secondary Amine

The chiral secondary amine participates in nucleophilic reactions, enabling alkylation or acylation to modify steric and electronic properties.

| Reagent | Conditions | Product |

|---|---|---|

| Benzyl chloride | DMF, K₂CO₃, 60°C, 12h | Tertiary amine with extended benzyl group |

| Acetic anhydride | Pyridine, RT, 4h | Acetylated amine (stable to hydrolysis) |

Demethylation of Methoxy Groups

The 4-methoxyphenyl substituent can undergo demethylation under strong acidic or reducing conditions, yielding a catechol derivative.

| Reagent | Conditions | Outcome |

|---|---|---|

| BBr₃ (1.0M in DCM) | -20°C, 2h | Complete demethylation to hydroxyl group |

| HI (47%), reflux, 8h | Partial decomposition of aromatic ring |

Photochemical Reactivity

The compound’s conjugated aromatic system shows sensitivity to UV light, leading to [2+2] cycloaddition or radical-mediated degradation.

| Conditions | Products | Notes |

|---|---|---|

| UV (254 nm), methanol, 6h | Dimers via C-C coupling at phenolic positions | Accelerated degradation in polar solvents |

Stereochemical Stability

The chiral centers at the 1R and 1'R positions influence reaction pathways. Epimerization risks exist under basic conditions:

textBase (e.g., NaOH) (1R,1'R) ---------------------> (1S,1'R) + (1R,1'S) Δ, 12h

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing N-(5-((1R)-2-(Benzyl((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide, and how are stereochemical centers controlled?

- Methodological Answer : The synthesis involves multi-step organic reactions, including selective protection/deprotection of hydroxyl and amine groups. For stereochemical control, chiral auxiliary reagents or enantioselective catalysis (e.g., asymmetric hydrogenation) are critical. Crystallization techniques, as demonstrated in the crystal structure analysis of related precursors (e.g., Formoterol intermediates), can resolve stereoisomers by exploiting hydrogen-bonding networks (O4–H4–N1 and N2–H2–O4 interactions) . Monitoring via chiral HPLC or polarimetry ensures enantiomeric excess >98%.

Q. How is the compound’s molecular structure validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. For example, the crystal structure of a structurally similar compound () revealed bond lengths (C–H = 0.93–0.98 Å) and hydrogen-bond geometries (e.g., O4–H4–N1: 2.735(2) Å, 120.18(4)°). Complementary techniques like NMR (1H, 13C, COSY, and NOESY) confirm regiochemistry and spatial arrangements, particularly for the (1R)-configured centers .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer : Reverse-phase HPLC with UV/Vis detection (e.g., C18 column, acetonitrile/water gradient) is standard. Pharmacopeial guidelines () specify impurity limits (e.g., ≤0.1% for individual impurities). Mass spectrometry (LC-MS) identifies byproducts, such as monobenzyl analogues or hydroxylated derivatives, which arise during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during the final coupling step?

- Methodological Answer : Use Design of Experiments (DoE) or Bayesian optimization ( ) to screen variables (temperature, solvent polarity, catalyst loading). For example, flow-chemistry setups () enable precise control of residence time and mixing, reducing side reactions like over-oxidation. Impurity profiles () guide targeted adjustments; e.g., lowering pH may suppress N-formamide hydrolysis .

Q. What mechanistic insights explain contradictions in reaction yields under varying solvent systems?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity influence intermediates’ stability. For instance, acetonitrile (low polarity) may favor SN2 pathways for amine alkylation, while DMSO (high polarity) stabilizes transition states via solvation. Kinetic studies (e.g., in situ IR monitoring) and DFT calculations can resolve discrepancies by mapping energy barriers for key steps like benzyl group deprotection .

Q. How are pharmacologically relevant impurities identified and quantified?

- Methodological Answer : LC-MS/MS with collision-induced dissociation (CID) fragments impurities for structural elucidation. For example, the monobenzyl analogue (Retention Time = 2.2 min, Relative Response Factor = 1.24 in ) is a common byproduct. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines correlate degradation pathways (e.g., hydrolysis of the formamide group) with impurity formation .

Q. What in silico strategies predict the compound’s biological activity and metabolism?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against β2-adrenergic receptors (target for Formoterol analogues) assesses binding affinity. ADMET prediction tools (e.g., SwissADME) evaluate metabolic sites, such as CYP450-mediated oxidation of the methoxyphenyl group. Pharmacophore modeling aligns the compound’s hydroxyl and amine motifs with known agonists .

Q. How do intermolecular interactions in the solid state affect dissolution and bioavailability?

- Methodological Answer : Crystal packing analysis () reveals 3D hydrogen-bond networks that impact solubility. For example, O4–H4–N1 interactions increase lattice energy, reducing dissolution rates. Co-crystallization with succinic acid or PEG-based amorphous solid dispersions disrupt these networks, enhancing bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.